molecular formula C15H19N3O4S B2714830 N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034481-56-4

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2714830
CAS RN: 2034481-56-4
M. Wt: 337.39
InChI Key: DBCSLEUXGSCOEB-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as THPO, is a small molecule compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biological effects, including anti-inflammatory and neuroprotective properties.

Scientific Research Applications

Synthesis and Antitumor Activities

  • Synthesis and Antitumor Potential : A study on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines. This research suggests the potential of thiophene and isoxazole derivatives in developing anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

  • Potential for Antidepressant Medications : A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. One compound in particular showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Antioxidant Activities

  • Antioxidant Properties : Research into the synthesis and characterization of cis-dioxomolybdenum(VI) complexes with thiosemicarbazidato ligands showed significant antioxidant activities. These findings underline the importance of sulfur-containing compounds in developing antioxidant agents (Ceylan et al., 2015).

Antiproliferative and Apoptotic Effects

  • Anticancer Activity Against Laryngeal Carcinoma : Hydroxyl-containing benzo[b]thiophene analogs were studied for their selectivity towards laryngeal cancer cells. The research demonstrated antiproliferative activity, an increase in antioxidant enzyme activity, and induction of apoptosis, providing insights into potential therapeutic applications (Haridevamuthu et al., 2023).

Chemical Synthesis and Characterization

  • Chemical Synthesis Insights : The synthesis and characterization of various sulfur-containing heterocyclic analogs provide fundamental insights into the chemical properties and potential applications of thiophene derivatives in scientific research (Shanta, Scrowston, & Twigg, 1967).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-10-9-13(18-22-10)17-15(21)14(20)16-6-4-11(5-7-19)12-3-2-8-23-12/h2-3,8-9,11,19H,4-7H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCSLEUXGSCOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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